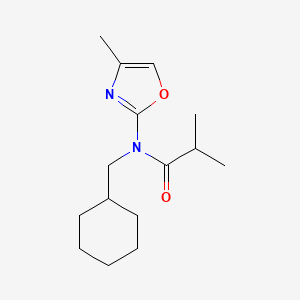![molecular formula C14H15N3O6S2 B14634702 2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid CAS No. 55578-35-3](/img/structure/B14634702.png)
2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid is a chemical compound with the molecular formula C14H14N2O4S. It is known for its applications in scientific research, particularly in the fields of chemistry and biology. This compound is characterized by its complex structure, which includes sulfonyl and amino groups attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid typically involves multiple steps. One common method includes the reaction of 4-aminophenylsulfonamide with 4-nitrophenylacetic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid involves its interaction with specific molecular targets. The sulfonyl and amino groups allow it to bind to enzymes and proteins, inhibiting their activity. This compound can interfere with metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenylacetic acid: Similar in structure but lacks the sulfonyl groups.
4-Nitrophenylacetic acid: Contains a nitro group instead of an amino group.
Sulfanilic acid: Contains a sulfonyl group but differs in the position of the amino group.
Uniqueness
2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid is unique due to its dual sulfonyl and amino groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
55578-35-3 |
|---|---|
Fórmula molecular |
C14H15N3O6S2 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-[[4-[(4-aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid |
InChI |
InChI=1S/C14H15N3O6S2/c15-10-1-5-13(6-2-10)25(22,23)17-11-3-7-12(8-4-11)24(20,21)16-9-14(18)19/h1-8,16-17H,9,15H2,(H,18,19) |
Clave InChI |
SDEADAVQTNDPEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)](/img/structure/B14634619.png)
![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)

![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
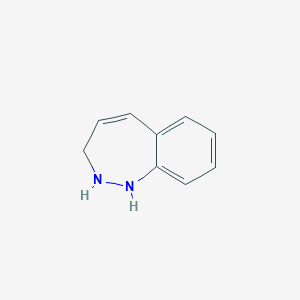
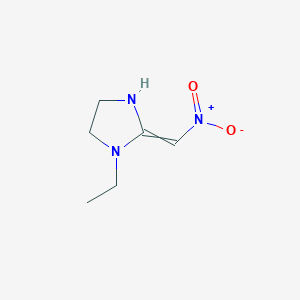

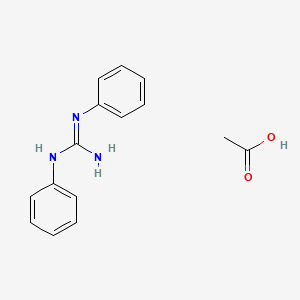
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
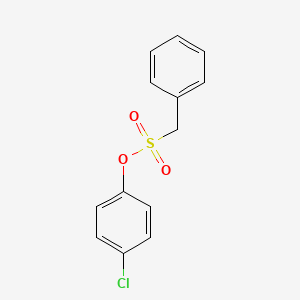
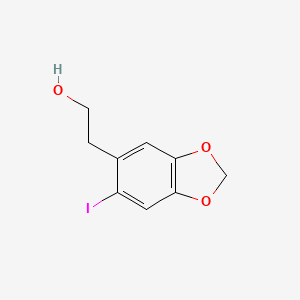
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
